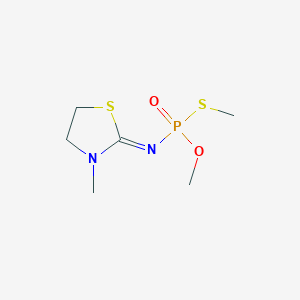
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester typically involves the reaction of thiazolidine derivatives with phosphoramidothioic acid esters under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phosphoramidothioic acid moiety play a crucial role in its reactivity and binding to target molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester can be compared with other similar compounds, such as:
Phosphoramidothioic acid, (2-thiazolidinylidene)-, O,S-dimethyl ester: This compound has a similar structure but lacks the methyl group on the thiazolidine ring, which may affect its reactivity and properties.
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-diethyl ester: The substitution of methyl groups with ethyl groups can lead to differences in solubility and reactivity.
Eigenschaften
CAS-Nummer |
33918-12-6 |
|---|---|
Molekularformel |
C6H13N2O2PS2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
(Z)-N-[methoxy(methylsulfanyl)phosphoryl]-3-methyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C6H13N2O2PS2/c1-8-4-5-13-6(8)7-11(9,10-2)12-3/h4-5H2,1-3H3/b7-6- |
InChI-Schlüssel |
IXWHMMCVLSCIAL-SREVYHEPSA-N |
Isomerische SMILES |
CN\1CCS/C1=N\P(=O)(OC)SC |
Kanonische SMILES |
CN1CCSC1=NP(=O)(OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















